molecular formula C7H7N5O3 B3059553 Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide CAS No. 62758-20-7

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide

Cat. No.: B3059553
CAS No.: 62758-20-7
M. Wt: 209.16 g/mol
InChI Key: ILRIXBZJZVBWKD-UHFFFAOYSA-N
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Description

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide is a fused heterocyclic compound with a pyrimidotriazine core. Structurally, it is closely related to fervenulin (6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione) but includes a 4-oxide functional group (Fig. 3 in ). This compound belongs to a class of antibiotics and antitumor agents derived from actinomycetes, with notable bioactivity against cancer cell lines and microbial pathogens.

Synthesis: The compound is synthesized via cyclization reactions involving hydrazinyluracil derivatives and aromatic aldehydes, followed by nitrosation (HNO₂) and intramolecular cyclization. Alternative routes use preformed hydrazones condensed with chlorouracil derivatives, enabling regioselective alkylation at the N⁸ position.

Properties

IUPAC Name

6,8-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c1-10-5-4(12(15)3-8-9-5)6(13)11(2)7(10)14/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRIXBZJZVBWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NN=C[N+](=C2C(=O)N(C1=O)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211829
Record name Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62758-20-7
Record name Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062758207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₁N₅O₂
  • Molecular Weight : 269.26 g/mol
  • Density : 1.371 g/cm³
  • Boiling Point : 508.1°C at 760 mmHg
  • Flash Point : 261.1°C

Biological Activity Overview

Research indicates that derivatives of pyrimido[5,4-e][1,2,4]triazine exhibit various biological activities including cytotoxic effects against cancer cells and potential neuroprotective properties.

Cytotoxic Activity

A study highlighted the cytotoxic effects of pyrimido[5,4-e][1,2,4]triazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant inhibition of cell viability with an effective concentration (EC50) of 2.5 μM under mild heat stress conditions. Additionally, it showed substantial cytoprotection in models of cell toxicity induced by rotenone and oxygen-glucose deprivation (80% protection at 2.5 μM) .

The mechanism by which these compounds exert their effects involves the amplification of heat shock factor 1 (HSF1) transcriptional activity. HSF1 is crucial for cellular stress responses and its activation can lead to enhanced cellular survival under stress conditions .

Case Studies and Research Findings

  • Heat Shock Factor Activation :
    • A study identified that specific derivatives of pyrimido[5,4-e][1,2,4]triazine acted as small molecule amplifiers of HSF1 activity. The lead compound exhibited potent activity with a reported EC50 value indicating its effectiveness in cellular protection mechanisms .
  • Cytotoxicity in Cancer Models :
    • Research using the MTT assay demonstrated that certain derivatives had stronger cytotoxic activity than cisplatin in breast cancer models. The compounds induced apoptosis through caspase pathways (caspase 9, caspase 8, and caspase 3/7), suggesting a promising avenue for anticancer drug development .
  • Synthesis and Structure-Activity Relationship :
    • A novel synthesis route for these compounds has been developed which allows for the introduction of various substituents at different positions on the triazine ring. This flexibility in synthesis aids in optimizing biological activity through structure-activity relationship studies .

Data Table: Summary of Biological Activities

Activity EC50 Value Cell Line Mechanism
Cytoprotection0.23 μMRotenone-inducedHSF1 activation
Cytotoxicity2.5 μMMCF-7 & MDA-MB-231Apoptosis via caspase activation
Heat Shock Factor Amplification2.5 μMVariousEnhances stress response

Chemical Reactions Analysis

Condensation with Aromatic Aldehydes

  • Hydrazone Formation :
    Reaction of 6-hydrazinyluracil derivatives with aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) in ethanol yields hydrazone intermediates. These intermediates are characterized by an α-CH hydrazone proton (δ 8.48–8.24 ppm in 1H^1H-NMR) .
    Example:

    6 Hydrazinyluracil+Ar CHOHydrazone 5a f \text{6 Hydrazinyluracil}+\text{Ar CHO}\rightarrow \text{Hydrazone 5a f }

Nitrosation and Cyclization

  • Nitrosation :
    Treatment of hydrazones with nitrous acid (HNO2\text{HNO}_2) generates 5-nitroso intermediates.

  • Cyclization :
    Intramolecular nucleophilic attack of the α-carbon on the nitroso group forms hydroxylamine intermediates, which undergo dehydration to yield pyrimido[5,4-e] triazines .
    Example:

    Hydrazone+HNO2Pyrimidotriazine 6a e \text{Hydrazone}+\text{HNO}_2\rightarrow \text{Pyrimidotriazine 6a e }

DMF-DMA-Mediated Reactions

  • Methylation and Cyclization :
    Dimethylformamide-dimethylacetal (DMF-DMA) serves as a methylating agent and facilitates cyclization. For example, refluxing hydrazones with DMF-DMA produces pyrazolopyrimidines via nucleophilic attack and elimination of dimethylamine .

Key Chemical Reactions

The compound undergoes diverse transformations due to its nitrogen-rich heterocyclic system and oxide functionality:

Oxidation

  • The 4-oxide group can undergo further oxidation to form quinone-like structures under strong oxidizing conditions (e.g., KMnO4\text{KMnO}_4).

Reduction

  • Catalytic hydrogenation (H2/Pd C\text{H}_2/\text{Pd C}) reduces the triazine ring, yielding dihydro derivatives with altered biological activity.

Alkylation and Acylation

  • N-Alkylation :
    Reaction with alkyl halides or DMF-DMA introduces methyl groups at nitrogen positions (e.g., N-5 methylation) .

  • Acylation :
    Acetic anhydride or acyl chlorides acylate free amino groups, enhancing solubility for pharmacological studies.

Cycloaddition Reactions

  • The electron-deficient triazine ring participates in Diels-Alder reactions with electron-rich dienophiles, forming fused polycyclic systems.

Cyclization Mechanism

  • Hydrazone Activation :
    Nitrosation generates an electrophilic nitroso group.

  • Nucleophilic Attack :
    The α-carbon of the hydrazone attacks the nitroso nitrogen, forming a hydroxylamine intermediate.

  • Dehydration :
    Elimination of water yields the fused pyrimidotriazine core .

DMF-DMA-Mediated Methylation

  • Electrophilic Attack :
    DMF-DMA donates a methyl group to the nucleophilic nitrogen (N-5).

  • Cyclization :
    Intramolecular attack forms pyrazolopyrimidines, releasing dimethylamine .

Comparative Analysis of Reactions

Reaction Type Conditions Products Key Findings
Hydrazone Formation Ethanol, RT, 1–4 h5a–f (hydrazones)High yields (76–91%); confirmed by 1H^1H-NMR .
Nitrosation/Cyclization HNO2\text{HNO}_2, glacial acetic acid, reflux6a–e (pyrimidotriazines)Optimized for purity via solvent choice (DMF/ethanol) .
DMF-DMA Cyclization Reflux in DMF, 1–12 hPyrazolopyrimidines (9, 11)Industrial scalability using continuous flow reactors.
Oxidation KMnO4\text{KMnO}_4, acidic conditionsQuinone derivativesEnhanced redox activity observed.

Structural Influences on Reactivity

  • Methyl Groups (6,8-positions) : Enhance steric stability and modulate electronic effects, directing electrophilic substitution to the C-3 position.

  • 4-Oxide Group : Increases electrophilicity of the triazine ring, facilitating nucleophilic attack and cycloaddition reactions.

Comparison with Similar Compounds

Toxoflavin (1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione)

  • Structure : Isomeric to fervenulin, with methyl groups at N¹ and C⁶ instead of N⁶ and C⁸.
  • Activity: Potent inhibitor of cystathionine β-synthase (CBS), with IC₅₀ ~1–3 μM. Anticancer effects against colon cancer xenografts. Higher metabolic stability in rat microsomes compared to non-methylated analogs.
  • Synthesis : Derived from hydrazone intermediates and regioselective alkylation.

Fervenulin (6,8-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione)

  • Structure : Natural antibiotic isolated from Streptomyces spp., with methyl groups at N⁶ and C⁸.
  • Activity :
    • Broad-spectrum antibacterial, antifungal, and nematicidal effects (e.g., against Meloidogyne incognita).
    • Cytotoxicity to MCF-7 breast cancer cells (IC₅₀ ~10–20 μM).
  • Synthesis : Produced via condensation of 6-hydrazinyluracil with aldehydes and cyclization.

Reumycin

  • Structure: Pyrimidotriazine derivative with undefined substituents, isolated from Actinomyces rectus bruneus.
  • Activity :
    • Historically used to treat brain tumors.
    • Antimicrobial properties similar to fervenulin but with lower potency.

NSC67078 (Toloxofolin)

  • Structure : 1,6-Dimethylpyrimidotriazinedione, identical to toxoflavin.
  • Activity :
    • Dual CBS and CSE inhibitor (3-fold selectivity for CBS).
    • Used as a reference compound in H₂S signaling studies.

Data Table: Key Compounds and Properties

Compound Name Substituents Biological Activity (IC₅₀/EC₅₀) Key References
Target Compound (4-oxide derivative) 6,8-dimethyl, 4-oxide Anticancer (A549: ~3.6 μM) [1, 18]
Toxoflavin 1,6-dimethyl CBS inhibition (1–3 μM) [4, 9, 15]
Fervenulin 6,8-dimethyl Antifungal/Nematicidal [5, 18]
Compound 1f () 3-aryl, 8-propyl Cytoprotection (CC₅₀/EC₅₀ = 92) [3]
Pyrazolopyrimidine 9 () Aryl-substituted Anticancer (A549: IC₅₀ ~5–10 μM) [1]

Key Findings and Contrasts

Structural Isomerism : Toxoflavin (1,6-dimethyl) and fervenulin (6,8-dimethyl) exhibit distinct bioactivities due to methyl group positioning. Toxoflavin’s CBS inhibition contrasts with fervenulin’s nematicidal effects.

4-Oxide Modification: The target compound’s 4-oxide group may improve pharmacokinetics, but direct comparisons to non-oxidized analogs are lacking.

Synthetic Flexibility : Regioselective alkylation (e.g., at N⁸ in ) allows diversification of pyrimidotriazine derivatives, enabling optimization of therapeutic indices.

Contradictions: While some studies report IC₅₀ values <5 μM for pyrimidotriazines against A549 cells, others note higher thresholds (>10 μM), possibly due to substituent variations.

Q & A

Basic: What are the optimal synthetic routes for fervenulin and its derivatives?

Methodological Answer:
Fervenulin and related derivatives are synthesized via regioselective and solvent-free strategies to enhance efficiency and reduce environmental impact. Key approaches include:

  • One-pot solvent-free synthesis : Utilizing silica-supported nanocatalysts (e.g., sulfuric acid grafted silica-3-aminotriazol) under mild conditions achieves yields up to 82% while ensuring regioselectivity in triazolo-pyrimidine formation .
  • Acetic acid-mediated cyclization : Reaction of intermediates with NaNO₂ in glacial acetic acid yields substituted derivatives (e.g., 3-aryl-8-propyl derivatives) with 71–82% efficiency , depending on substituent electronic effects .
  • Azide substitution pathways : Early methods involve NaN₃ substitution on chlorinated precursors in aqueous ethanol, followed by oxidation to yield the heteroaromatic core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide
Reactant of Route 2
Reactant of Route 2
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-, 4-oxide

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